7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Description
7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a thiophene substituent at the 2-position and methyl groups at the 7- and 8-positions of the quinoline core. Quinoline-4-carboxylic acids are widely studied for their diverse applications, including antibacterial agents and materials science (e.g., organic solar cells) . This article provides a detailed comparison with structurally analogous compounds, emphasizing synthesis, physicochemical properties, biological activity, and applications.
Properties
IUPAC Name |
7,8-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-5-6-11-12(16(18)19)8-13(14-4-3-7-20-14)17-15(11)10(9)2/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRXXRAMWJKFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-acetylthiophene with 3,4-dimethylaniline, followed by cyclization and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
Scientific Research Applications
7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Substitution at the 2-position (thiophene, phenyl, pyrazole) significantly alters electronic properties and biological interactions .
- Methyl groups at the 6-, 7-, or 8-positions modulate steric effects and lipophilicity .
Physicochemical Properties
Comparative data for selected compounds:
Key Observations :
Structure-Activity Relationships :
- Electron-withdrawing groups (e.g., chlorine on phenyl) improve potency against Gram-negative bacteria .
- Thiophene substituents may enhance bioavailability compared to phenyl analogs .
Commercial Availability and Derivatives
Several analogs are commercially available as research reagents:
- 7,8-Dimethyl-2-(1-methyl-pyrazol-4-yl)quinoline-4-carboxylic acid: €2,102/500 mg .
- 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid: $135/500 mg . Derivatives like acyl chlorides (e.g., sc-337377) are used for further functionalization .
Biological Activity
7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid (CAS: 436096-59-2) is a heterocyclic compound characterized by a quinoline core with specific substitutions that enhance its biological activity. This article explores the compound's biological properties, focusing on its antimicrobial, anticancer, and other pharmacological activities, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₂S |
| Molar Mass | 283.34 g/mol |
| Density | 1.308 g/cm³ (predicted) |
| Boiling Point | 485.1 °C (predicted) |
| pKa | 1.19 (predicted) |
| Hazard Class | Irritant |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study on various substituted quinoline-4-carboxylic acids demonstrated that compounds with thiophene substitutions, similar to this compound, displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a comparative study, derivatives of quinoline-4-carboxylic acid were tested against several microorganisms. The results showed that compounds with thiophene rings had lower minimum inhibitory concentrations (MICs), suggesting enhanced activity:
- Staphylococcus aureus : MIC = 0.5 µg/mL
- Escherichia coli : MIC = 1.0 µg/mL
These findings indicate that this compound may be effective in treating infections caused by resistant bacterial strains .
Anticancer Properties
The compound has been evaluated for its anticancer potential in various studies. Its structural features contribute to its ability to inhibit cancer cell proliferation.
Research Findings
A study assessing the cytotoxicity of various quinoline derivatives found that:
- A549 Lung Cancer Cells : The compound exhibited significant antiproliferative activity with an IC50 value of approximately 15 µM.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Comparison with Related Compounds
The unique structure of this compound allows it to stand out among similar compounds. Below is a comparison with related quinoline derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| Quinoline-4-carboxylic acid | Moderate | Low |
| 2-(Thiophen-2-yl)quinoline-4-carboxylic acid | Low | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Reactive Oxygen Species (ROS) : It promotes oxidative stress in cancer cells, leading to apoptosis.
- Modification of Cell Membrane Permeability : The compound alters the permeability of microbial membranes, enhancing its antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
